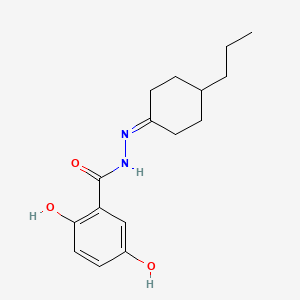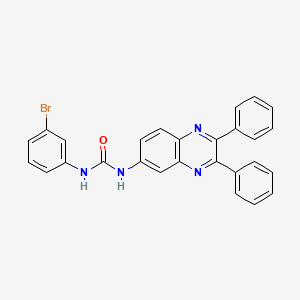
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea
Overview
Description
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea, also known as BPU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Mechanism of Action
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea exerts its biological effects by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of multiple protein kinases, leading to the inhibition of cancer cell growth and proliferation. N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has also been shown to reduce inflammation by inhibiting the activity of inflammatory mediators. Moreover, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Moreover, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been extensively studied and has shown promising results in preclinical studies. However, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Moreover, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea research. One potential direction is to test N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea in clinical trials to determine its safety and efficacy in humans. Another potential direction is to study the effects of N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea on other protein kinases and cellular processes. Moreover, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea can be modified to improve its pharmacokinetic properties, making it more effective as a therapeutic agent. Finally, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea can be used as a tool to study the role of protein kinases in various biological processes, leading to a better understanding of cellular signaling pathways.
Conclusion:
In conclusion, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been extensively studied for its anti-tumor and anti-inflammatory properties and has shown promising results in preclinical studies. N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea exerts its biological effects by inhibiting the activity of protein kinases, leading to the inhibition of cancer cell growth and proliferation, reducing inflammation, and protecting against neurodegenerative diseases. While N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has several advantages for lab experiments, it also has some limitations. There are several future directions for N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea research, including clinical trials, studying its effects on other protein kinases and cellular processes, improving its pharmacokinetic properties, and using it as a tool to study cellular signaling pathways.
Scientific Research Applications
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been tested against various cancer cell lines. N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has also been studied for its anti-inflammatory properties and has shown promising results in preclinical studies. Moreover, N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-20-12-7-13-21(16-20)29-27(33)30-22-14-15-23-24(17-22)32-26(19-10-5-2-6-11-19)25(31-23)18-8-3-1-4-9-18/h1-17H,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYAIWUIQQQUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=CC=C4)Br)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)
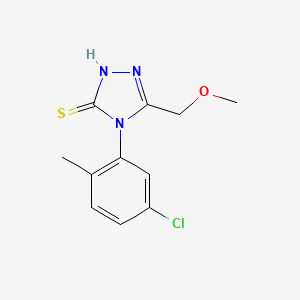
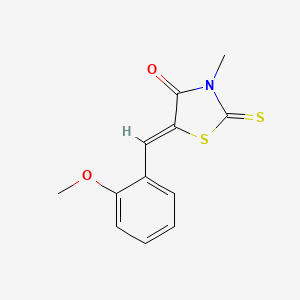
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
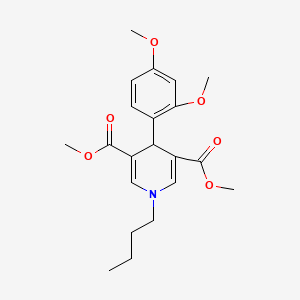
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)
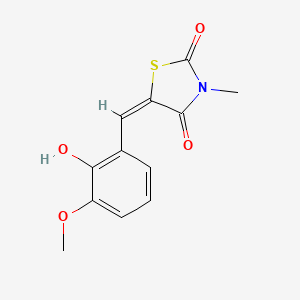
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
